An In-Depth Technical Guide to trans-2-Cyanocyclopropane-1-carboxylic acid: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to trans-2-Cyanocyclopropane-1-carboxylic acid: A Versatile Building Block in Modern Chemistry
Introduction: The Strategic Value of Strained Ring Systems
In the landscape of medicinal chemistry and organic synthesis, the pursuit of novel molecular architectures that confer advantageous physicochemical and biological properties is relentless. Among the scaffolds that have garnered significant attention are strained ring systems, particularly the cyclopropane moiety. The unique structural and electronic properties of the cyclopropane ring—resulting from its high degree of s-character in C-C bonds and inherent ring strain—make it a powerful design element. It can act as a conformationally restricted bioisostere for double bonds or larger aliphatic chains, often leading to improved metabolic stability, enhanced binding affinity to biological targets, and favorable solubility profiles.[1][2]
This guide focuses on trans-2-Cyanocyclopropane-1-carboxylic acid , a bifunctional building block that combines the rigidity of the cyclopropane core with the versatile reactivity of both a carboxylic acid and a nitrile group. This strategic combination allows for orthogonal chemical modifications, positioning it as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[3][4] This document provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity profile, and applications, designed for researchers and professionals in drug development and chemical synthesis.
Core Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is critical for its application in synthesis and formulation. While extensive experimental data for this specific compound is not widely published, a combination of supplier information and analogy to related structures allows for the compilation of key characteristics.
| Property | Value | Source(s) |
| CAS Number | 39891-82-2 | [5] |
| Molecular Formula | C₅H₅NO₂ | [5] |
| Molecular Weight | 111.10 g/mol | [5] |
| IUPAC Name | (1R,2R)-rel-2-Cyanocyclopropane-1-carboxylic acid | - |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | ~4.5 (estimated by analogy to cyclopropanecarboxylic acid) | [6] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., MeOH, THF, DMSO) and aqueous base. | - |
Synthesis and Stereochemical Control
The synthesis of trans-2-Cyanocyclopropane-1-carboxylic acid presents a stereochemical challenge: the controlled formation of the trans isomer is paramount. While no single, peer-reviewed protocol is ubiquitously cited, analysis of patent literature reveals effective strategies. A plausible and efficient route involves the cyclopropanation of an activated alkene followed by hydrolysis.
Plausible Synthesis Protocol (Based on Patent Literature)
This protocol is a composite representation based on established chemical principles for cyclopropanation and hydrolysis, as outlined in Chinese patents CN103864635A and CN1073985C.[5] The core principle is the Michael-initiated ring closure (MIRC) reaction.
Step 1: Synthesis of Diethyl 2-cyanocyclopropane-1,1-dicarboxylate
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol at 0-5 °C, add ethyl cyanoacetate (1.0 equivalent).
-
Stir the resulting solution for 15 minutes to ensure complete formation of the enolate.
-
Add 1,2-dibromoethane (1.05 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction mixture, filter off the precipitated sodium bromide, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to yield diethyl 2-cyanocyclopropane-1,1-dicarboxylate.
Step 2: Hydrolysis and Decarboxylation to form trans- and cis-2-Cyanocyclopropane-1-carboxylic acid
-
Suspend the diethyl 2-cyanocyclopropane-1,1-dicarboxylate in a 6 M aqueous hydrochloric acid solution.
-
Heat the mixture to reflux (controlled at a temperature below 80°C to minimize potential epimerization of the trans isomer) for 12-18 hours until saponification and decarboxylation are complete.[5]
-
Cool the solution to room temperature and extract with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of cis- and trans-2-Cyanocyclopropane-1-carboxylic acid.
Step 3: Isolation of the trans-Isomer The separation of cis and trans isomers can be achieved by fractional crystallization or, more elegantly, by exploiting differences in the pKa values of the isomers, as described in U.S. Patent 4,306,077A.[7]
-
Dissolve the isomeric mixture in an aqueous solution of sodium hydroxide (1.0 equivalent) to form the sodium carboxylate salts.
-
Slowly and carefully acidify the stirred solution by bubbling carbon dioxide gas through it or by the dropwise addition of a weak acid like acetic acid.
-
The less acidic isomer (often the cis isomer in related systems) will precipitate out of the solution first as the free carboxylic acid.[7]
-
Filter the mixture to remove the precipitated isomer.
-
Further acidify the filtrate with a strong acid (e.g., 2 M HCl) to a pH of ~2 to precipitate the desired trans-isomer.
-
Collect the trans-2-Cyanocyclopropane-1-carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Caption: Synthesis workflow for trans-2-Cyanocyclopropane-1-carboxylic acid.
Spectroscopic and Analytical Characterization
| Technique | Feature | Expected Range / Pattern | Rationale |
| ¹H NMR | -COOH | δ 10.0 - 13.0 ppm (broad singlet) | Deshielded, acidic proton, subject to hydrogen bonding and exchange. |
| -CH-CN | δ 2.0 - 2.5 ppm (multiplet) | Cyclopropyl proton alpha to the electron-withdrawing nitrile group. | |
| -CH-COOH | δ 1.8 - 2.3 ppm (multiplet) | Cyclopropyl proton alpha to the carbonyl group. | |
| -CH₂- | δ 1.2 - 1.8 ppm (multiplets) | Diastereotopic methylene protons of the cyclopropane ring. | |
| ¹³C NMR | -COOH | δ 170 - 180 ppm | Characteristic chemical shift for a carboxylic acid carbonyl carbon. |
| -C≡N | δ 115 - 125 ppm | Typical range for a nitrile carbon. | |
| -CH-CN & -CH-COOH | δ 20 - 35 ppm | Shielded sp³ carbons of the cyclopropane ring, shifted downfield by substituents. | |
| -CH₂- | δ 10 - 20 ppm | Shielded methylene carbon of the cyclopropane ring. | |
| IR Spectroscopy | O-H stretch | 2500 - 3300 cm⁻¹ (very broad) | Characteristic of a hydrogen-bonded carboxylic acid. |
| C-H stretch (sp³) | 2850 - 3000 cm⁻¹ (on top of O-H) | Aliphatic C-H bonds. | |
| C≡N stretch | 2240 - 2260 cm⁻¹ (sharp, medium) | Diagnostic for the nitrile functional group. | |
| C=O stretch | 1700 - 1725 cm⁻¹ (strong, sharp) | Carbonyl of a saturated, hydrogen-bonded carboxylic acid. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 111 (for EI) | Corresponds to the molecular weight. |
| Protonated Molecule | m/z = 112 [M+H]⁺ (for ESI+) | Commonly observed in electrospray ionization. | |
| Key Fragments | Loss of -COOH (m/z = 66), Loss of H₂O from [M+H]⁺ | Characteristic fragmentation patterns for carboxylic acids. |
Chemical Reactivity and Synthetic Utility
The synthetic value of trans-2-Cyanocyclopropane-1-carboxylic acid lies in the differential reactivity of its two functional groups, allowing for selective transformations.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations, providing access to a range of derivatives:
-
Esterification: Reaction with alcohols under acidic conditions (e.g., H₂SO₄) or using coupling agents yields the corresponding esters.
-
Amide Coupling: Activation with reagents like EDCI/HOBt or conversion to the acyl chloride (with SOCl₂ or (COCl)₂) followed by reaction with primary or secondary amines provides a diverse library of amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships.[8]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (trans-2-(hydroxymethyl)cyclopropanecarbonitrile) using strong reducing agents like LiAlH₄ or borane complexes (BH₃·THF).
Reactions of the Nitrile Group
The nitrile group offers a separate handle for chemical elaboration:
-
Hydrolysis: Under harsh acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding trans-cyclopropane-1,2-dicarboxylic acid.
-
Reduction: The nitrile can be reduced to a primary amine (trans-2-(aminomethyl)cyclopropane-1-carboxylic acid) using catalytic hydrogenation (e.g., H₂, Raney Nickel) or chemical reducing agents like LiAlH₄. This transformation is particularly valuable as it introduces a basic center into the molecule.
-
Conversion to Tetrazole: The nitrile can be converted to a tetrazole ring via reaction with an azide source (e.g., sodium azide with a Lewis acid). The tetrazole group is a well-known bioisostere for carboxylic acids in drug design.
Caption: Key chemical transformations of the title compound.
Applications in Drug Discovery and Development
While specific, marketed drugs directly incorporating trans-2-Cyanocyclopropane-1-carboxylic acid are not publicly documented, the strategic importance of the underlying scaffold is well-established in patent literature and drug discovery programs. Cyclopropane-containing carboxylic acids are key intermediates for a range of bioactive molecules.
-
Scaffolding for Bioactive Molecules: The trans-2-substituted cyclopropane-1-carboxylic acid framework is a known pharmacophore. For example, related trans-2-arylcyclopropane-1-carboxylic acids have been disclosed as intermediates for compounds with anti-inflammatory, analgesic, and hypoglycemic properties.[9] The conformational rigidity of the cyclopropane ring helps to lock the substituents in a defined spatial orientation, which can be crucial for optimal interaction with a protein binding site.
-
Leukotriene C4 Synthase Inhibitors: A patent application (WO2016177845A1) describes a broad class of cyclopropane carboxylic acid derivatives as inhibitors of leukotriene C4 synthase, an enzyme implicated in respiratory diseases like asthma.[10] The core cyclopropane structure is central to the claimed compounds, highlighting its utility in this therapeutic area.
-
Insecticide Development: Esters derived from substituted cyclopropane carboxylic acids are the basis for the pyrethroid class of insecticides.[7][11] The stereochemistry of the cyclopropane ring is critical for their biological activity.
The title compound, with its cyano and carboxylic acid handles, serves as an ideal starting point for building libraries of diverse compounds around this privileged cyclopropane core for screening against various biological targets.
Conclusion
trans-2-Cyanocyclopropane-1-carboxylic acid is a potent and versatile chemical building block whose value is derived from the unique combination of a conformationally constrained cyclopropane ring and two orthogonally reactive functional groups. Its synthesis, while requiring careful stereochemical control, is achievable through established chemical transformations. As a precursor to a wide array of amides, esters, amines, and other derivatives, it provides a robust platform for the exploration of chemical space in drug discovery. For researchers and scientists aiming to introduce three-dimensional complexity and favorable metabolic properties into their target molecules, this compound represents a strategic and valuable tool.
References
- BenchChem. trans-2-Cyanocyclopropane-1-carboxylic Acid | RUO. BenchChem.com. Accessed January 2026.
- Talbot, J. (1981). U.S. Patent No. 4,306,077. Washington, DC: U.S.
- Hagan, H. (1974). U.S. Patent No. 3,857,880. Washington, DC: U.S.
- BenchChem. Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry. BenchChem.com. Accessed January 2026.
- MySkinRecipes. trans-2-(p-tolyl)cyclopropane-1-carboxylic acid. MySkinRecipes.com. Accessed January 2026.
- Tjørnehøj, K., et al. (2016). Patent No. WO2016177845A1.
- MySkinRecipes. trans-2-(m-tolyl)cyclopropane-1-carboxylic acid. MySkinRecipes.com. Accessed January 2026.
- Organic Syntheses. Cyclopropanecarboxylic acid. OrgSyn.org. Accessed January 2026.
- Imperial Chemical Industries PLC. (1980). Patent No. EP0010875A1.
- AChemBlock. Trans-2-cyanocyclopropane-1-carboxylic acid 97%. AChemBlock.com. Accessed January 2026.
- Wang, Y., et al. (2008). Synthesis of optically active trans-2-aminocyclopropane-carboxylic esters. Request PDF.
- National Center for Biotechnology Information. U.S.
- Romero, A., et al. (2005).
- BenchChem. Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry. BenchChem.com. Accessed January 2026.
- Le, C., et al. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. PubMed Central.
- Ketone Pharma. (2024). The Role of Chloroacetonitrile in Chemical Synthesis and Industry. KetonePharma.com.
- Zhang, Y., et al. (2024).
- National Center for Biotechnology Information. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. PubMed Central.
- Sigma-Aldrich. trans-2-Phenylcyclopropane-1-carboxylic acid. SigmaAldrich.com. Accessed January 2026.
- PharmaBlock. (2017). Application of Cyclopropane in Drug Discovery. PharmaBlock.com.
- ChemicalBook. TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) 1H NMR spectrum. ChemicalBook.com. Accessed January 2026.
- Google Patents. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. trans-2-(p-tolyl)cyclopropane-1-carboxylic acid [myskinrecipes.com]
- 4. trans-2-(m-tolyl)cyclopropane-1-carboxylic acid [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3857880A - Cyclopropane carboxylic acid derivatives - Google Patents [patents.google.com]
- 10. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 11. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
Figure 1: Chemical structure of trans-2-Cyanocyclopropane-1-carboxylic acid with proton (H) and carbon (C) numbering for NMR spectral assignment.
